
2-苄氧基-6-溴萘
概述
描述
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated by Singha et al. (2013), who developed a novel route for synthesizing benzo[c]chromene derivatives starting from o-bromonaphthalene derivatives through a one-pot Suzuki–Miyaura cross-coupling followed by oxidative lactonization (Singha et al., 2013). This methodology highlights the utility of bromonaphthalene substrates in complex synthesis, potentially applicable to 2-Benzyloxy-6-bromonaphthalene.
Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-6-bromonaphthalene plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The presence of a bromine atom facilitates nucleophilic substitution reactions, while the benzyloxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity.
Chemical Reactions and Properties
Compounds similar to 2-Benzyloxy-6-bromonaphthalene are utilized in various chemical reactions. For instance, electrophilic cyclizations involving bromonaphthalenes yield highly functionalized products, as shown by Wang et al. (2014), who reported the formation of functionalized 2-bromonaphthalenes via reactions with N-bromosuccinimide (Wang et al., 2014). These reactions underscore the chemical versatility of bromonaphthalene derivatives.
Physical Properties Analysis
While specific studies on the physical properties of 2-Benzyloxy-6-bromonaphthalene are not directly referenced, the physical characteristics of bromonaphthalene derivatives, such as melting points, solubility, and crystalline structure, can be inferred based on related compounds. These properties are essential for understanding the compound's behavior in various solvents and conditions, influencing its application in synthesis.
Chemical Properties Analysis
The chemical properties of 2-Benzyloxy-6-bromonaphthalene, including its reactivity towards nucleophilic and electrophilic agents, are central to its applications in organic synthesis. The bromo and benzyloxy substituents make it a versatile intermediate for constructing more complex molecular architectures. Its role in facilitating Suzuki–Miyaura cross-coupling reactions is a testament to its utility in organic chemistry.
For more in-depth exploration of these topics, including the synthesis and application of 2-Benzyloxy-6-bromonaphthalene and related compounds, the following references provide a comprehensive overview:
- Palladium-catalyzed synthesis and reactions of bromonaphthalenes (Singha et al., 2013).
- Electrophilic cyclizations involving bromonaphthalenes (Wang et al., 2014).
科学研究应用
1. 二噁英生成研究
研究已经探讨了从溴化碳氢化合物(如2-溴苯酚)的高温热解中生成二噁英,特别是溴代二噁英。这些研究对于了解使用溴化阻燃剂的环境影响和潜在危害至关重要。2-溴苯酚的热解会产生包括溴萘在内的产物,溴萘在结构上与2-苄氧基-6-溴萘相似,有助于了解这类化合物在高温下的行为及其潜在的环境影响(Evans & Dellinger, 2003)。
2. 制药和化学品合成
2-苄氧基-6-溴萘可用于合成复杂的有机化合物。例如,它用于合成苯并喹唑啉酮,这些化合物在制药领域具有潜在的应用,显示出抗癌活性。合成包括多个阶段,包括与溴萘衍生物的反应(Nowak et al., 2014)。
3. 有机合成研究
已进行了关于二芳基-2,3-烯基醚的亲电环化研究,导致高度官能化的2-溴萘生成。这些反应展示了溴萘衍生物在有机合成中的潜力,为了解这类化合物在化学合成中的反应性和应用提供了见解(Wang et al., 2014)。
4. 抗菌研究
已合成并测试了2-苄氧基-6-溴萘的一些衍生物,如6-溴萘基团,用于抗菌活性研究。这些研究对药物化学领域有所贡献,特别是在新型抗菌剂的开发方面(Mayekar et al., 2010)。
5. 环境行为研究
对溴化合物(包括溴萘)的热解和热降解的研究有助于了解它们的环境行为。这在评估这类化合物作为阻燃剂时的影响以及它们形成有害副产品的潜力方面尤为重要(Evans & Dellinger, 2005)。
安全和危害
The safety information for “2-Benzyloxy-6-bromonaphthalene” includes several hazard statements: H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
未来方向
属性
IUPAC Name |
2-bromo-6-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBDTXZESAKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348769 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2234-45-9 | |
| Record name | 2-Benzyloxy-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

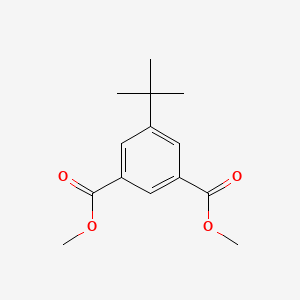
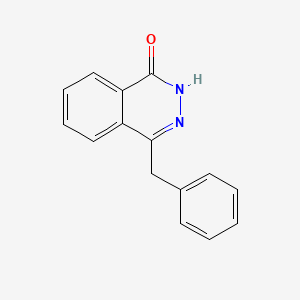
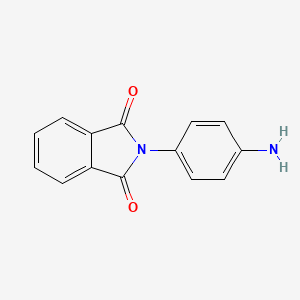

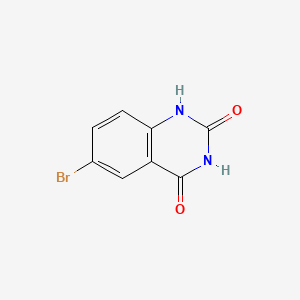
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
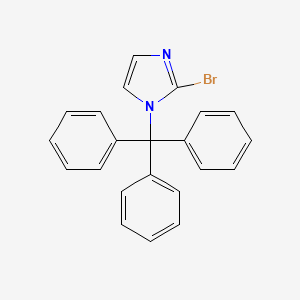
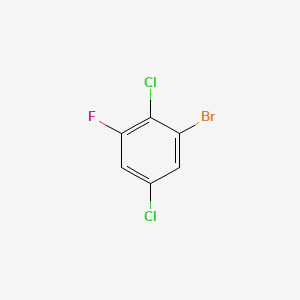
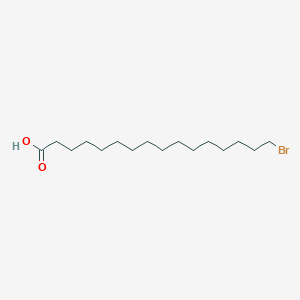
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
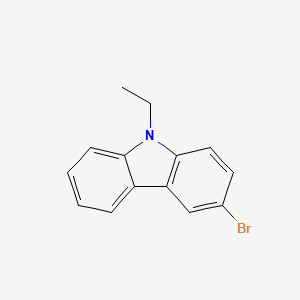
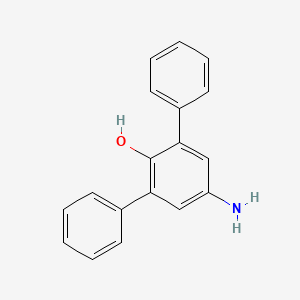

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)